molecular formula C10H11FO3 B1596766 2-Fluoro-4-propoxybenzoic acid CAS No. 203115-96-2

2-Fluoro-4-propoxybenzoic acid

Cat. No. B1596766
M. Wt: 198.19 g/mol
InChI Key: BJNGKZRNUKQAKN-UHFFFAOYSA-N
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Description

2-Fluoro-4-propoxybenzoic acid is a chemical compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 . It is a solid substance at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-fluoro-4-propoxybenzoic acid . The InChI code is 1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

2-Fluoro-4-propoxybenzoic acid is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Polymerase-Directed Synthesis of 2′-Fluoro Modified Nucleic Acids

  • Application Summary: 2′-Fluoro modified nucleic acids are used in the polymerase-directed synthesis of DNA. This modification stabilizes the N-glycosidic linkage, blocking base loss and subsequent backbone cleavage .
  • Methods of Application: The polymerase-directed synthesis of 2′-fluoro modified DNA is performed using commercially available 2′-fluoronucleoside triphosphates. Four thermostable DNA polymerases were found to incorporate 2′-fluoronucleotides with reasonable efficiency .
  • Results: The MALDI analysis of enzymatically produced 2′-fluoro modified DNA showed no base loss or backbone fragmentation, in contrast to the extensive fragmentation evident with unmodified DNA of the same sequence .

2. Synthesis of New Derivatives

  • Application Summary: 2-Fluoro-4-propoxybenzoic acid can be used in the synthesis of new derivatives of 4-fluoro benzoic acid .
  • Methods of Application: The reaction progress was checked using pre-coated silica gel aluminium packed thin layer plates with ethyl acetate & n-hexane serving as the mobile phase .
  • Results: The results of this application were not specified in the source .

3. Acid-Base Studies

  • Application Summary: The acidity of 2-fluorobenzoic acid has been studied in comparison to 4-fluorobenzoic acid . This could potentially extend to 2-Fluoro-4-propoxybenzoic acid.
  • Methods of Application: The study involved the measurement of pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
  • Results: It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

4. Synthesis of Other Compounds

  • Application Summary: 2-Fluoro-4-N-propoxybenzoic acid can be used in the synthesis of other organic compounds .
  • Methods of Application: The specific methods of application would depend on the compound being synthesized .
  • Results: The results of this application were not specified in the source .

5. Acid-Base Studies

  • Application Summary: The acidity of 2-fluorobenzoic acid has been studied in comparison to 4-fluorobenzoic acid . This could potentially extend to 2-Fluoro-4-propoxybenzoic acid.
  • Methods of Application: The study involved the measurement of pKa values of 2-fluorobenzoic acid and 4-fluorobenzoic acid .
  • Results: It was found that 2-fluorobenzoic acid is more acidic than 4-fluorobenzoic acid .

6. Synthesis of Other Compounds

  • Application Summary: 2-Fluoro-4-N-propoxybenzoic acid can be used in the synthesis of other organic compounds .
  • Methods of Application: The specific methods of application would depend on the compound being synthesized .
  • Results: The results of this application were not specified in the source .

Safety And Hazards

The compound is classified under the GHS07 category. It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-fluoro-4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNGKZRNUKQAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379206
Record name 2-fluoro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-propoxybenzoic acid

CAS RN

203115-96-2
Record name 2-Fluoro-4-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203115-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-4-propoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-fluoro-4-propoxy
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Svensson, T Fex, J Kihlberg - Journal of Combinatorial …, 2000 - ACS Publications
… Linker 14 was prepared in four steps from 2-fluoro-4-propoxybenzoic acid (10, Scheme 2). Dealkylation of 10 using boron tribromide followed by reduction of carboxylic acid 11 with …
Number of citations: 44 pubs.acs.org
A Svensson, KE Bergquist, T Fex, J Kihlberg - Tetrahedron letters, 1998 - Elsevier
… Linker 12 was prepared by BBr3-induced dealkylation of 2-fluoro-4-propoxybenzoic acid (8), followed by reduction with BH3-DMS and (MeO)3B to give hydroxymethylphenol 10 (…
Number of citations: 50 www.sciencedirect.com

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